molecular formula C25H29N3O2 B5971628 {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol

{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol

Cat. No. B5971628
M. Wt: 403.5 g/mol
InChI Key: BILJKLRZJORBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol, also known as PEPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol exerts its effects through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. Specifically, {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol inhibits the activity of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes. {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol also inhibits the activity of Akt, a protein kinase that is involved in cell proliferation and survival. Additionally, {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol induces apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol has anti-tumor effects in animal models of cancer and reduces inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol in lab experiments is its high potency and specificity. {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol has been shown to be effective at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol. One area of interest is the development of {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol and its analogs, which may lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol is a novel chemical compound that has shown promise as a potential therapeutic agent in various fields such as cancer, inflammation, and neurological disorders. Its high potency and specificity make it a useful tool for studying various cellular processes. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol-based therapies for human diseases.

Synthesis Methods

{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol can be synthesized using a multi-step process that involves the reaction of 2-phenylethanol with 1-(3-(1H-pyrazol-1-ylmethyl)benzoyl)piperidine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Several studies have shown that {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol exhibits potent anti-inflammatory and anti-tumor properties. Additionally, {3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c29-20-25(13-11-21-7-2-1-3-8-21)12-5-15-27(19-25)24(30)23-10-4-9-22(17-23)18-28-16-6-14-26-28/h1-4,6-10,14,16-17,29H,5,11-13,15,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILJKLRZJORBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)(CCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol

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